![molecular formula C19H17N3O2 B2930995 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide CAS No. 898454-86-9](/img/structure/B2930995.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide
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Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide” is a chemical compound with diverse applications in scientific research. It is a quinazolinone analogue that was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .
Synthesis Analysis
The synthesis of this compound involves the reaction of anthranilic acid with excess formamide at 120°C in an open air . The prepared analogue was tested for its antibacterial, antitubercular and anti-HIV potencies .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazoline ring substituted with a thiourea group and phenyl ring at N-3 and C-2 positions, respectively . The molecular formula is C19H17N3O2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of anthranilic acid with excess formamide to form a quinazolinone derivative . This derivative is then further reacted with various reagents to introduce the desired substitutions .Scientific Research Applications
Anticonvulsant Activity
This compound has been studied for its potential use as an anticonvulsant. Derivatives of this compound have shown promising results in experimental models of epilepsy. The anticonvulsant effects were evaluated using maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. One derivative, in particular, demonstrated higher potency than some reference antiepileptic drugs .
Antioxidant Properties
Research indicates that derivatives of this compound may possess antioxidant properties. These properties are significant because they can help scavenge free radicals, which are harmful to biological systems. The antioxidant abilities of the derivatives were assessed by their capacity to scavenge various radicals, including the ABTS cationic radical and the DPPH radical .
NMDA and Cholecystokinin Antagonism
The compound has been characterized for its potential role as an antagonist to NMDA and cholecystokinin receptors. These receptors are involved in neurological processes, and antagonists can be useful in the treatment of conditions like schizophrenia and anxiety .
properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-20-17-8-3-2-7-16(17)19(24)22(12)15-6-4-5-14(11-15)21-18(23)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHDBQATONVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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